Undecaethylene glycol monomethyl ether Undecaethylene glycol monomethyl ether
Brand Name: Vulcanchem
CAS No.: 114740-40-8
VCID: VC20895706
InChI: InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C23H48O12
Molecular Weight: 516.6 g/mol

Undecaethylene glycol monomethyl ether

CAS No.: 114740-40-8

Cat. No.: VC20895706

Molecular Formula: C23H48O12

Molecular Weight: 516.6 g/mol

* For research use only. Not for human or veterinary use.

Undecaethylene glycol monomethyl ether - 114740-40-8

Specification

CAS No. 114740-40-8
Molecular Formula C23H48O12
Molecular Weight 516.6 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
Standard InChI Key VWDQSWKLHABGKL-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Chemical Properties and Structure

Undecaethylene glycol monomethyl ether has the molecular formula C23H48O12 and a molecular weight of 516.6 g/mol . The compound's structure consists of eleven ethylene glycol units with a methyl ether group at one terminus. This configuration gives the molecule both hydrophilic and lipophilic properties, making it an effective surfactant and solubilizing agent.

From a physical perspective, the compound appears as a clear, colorless liquid with high solubility in water. This water solubility, combined with its solubility in various organic solvents, contributes to its versatility in different applications.

Table 1: Chemical Properties of Undecaethylene Glycol Monomethyl Ether

PropertyValue
CAS Number114740-40-8
Molecular FormulaC23H48O12
Molecular Weight516.6 g/mol
AppearanceClear, colorless liquid
SolubilityHighly soluble in water and organic solvents
Alternative NamesUndecaethylene glycol methyl ether, mPEG11-alcohol

The compound's structural characteristics, particularly its polyether backbone, contribute to its stability across various environmental conditions and its compatibility with numerous chemical and biological systems.

Synthesis Methods

The synthesis of undecaethylene glycol monomethyl ether typically involves the polymerization of ethylene oxide in the presence of methanol. This reaction creates the characteristic polyethylene glycol backbone with the methyl ether functional group at one end. The reaction can be catalyzed by either acidic or basic catalysts, depending on the specific requirements of the synthesis process.

The general synthesis pathway can be summarized as follows:

  • Initiation: Methanol acts as an initiator, reacting with ethylene oxide in the presence of a catalyst.

  • Propagation: The reaction continues as more ethylene oxide molecules are added to the growing chain.

  • Termination: The reaction is stopped when the desired chain length (eleven ethylene glycol units for undecaethylene glycol monomethyl ether) is achieved.

Industrial production methods typically employ carefully controlled conditions to ensure the consistency of the product's molecular weight and purity. The reaction parameters, including temperature, pressure, catalyst concentration, and reaction time, significantly influence the quality and characteristics of the final product.

Biological Compatibility and Toxicology

Compounds in the polyethylene glycol family, including undecaethylene glycol monomethyl ether, are generally known for their low toxicity and biocompatibility. These characteristics make them suitable for various biomedical applications, particularly as solvents and carriers in drug formulations.

The biocompatibility of undecaethylene glycol monomethyl ether can be attributed to several factors:

  • Low immunogenicity, reducing the risk of adverse immune responses

  • Minimal protein adsorption, which helps prevent undesired biological interactions

  • Resistance to enzymatic degradation, providing stability in biological systems

Industrial Applications

Undecaethylene glycol monomethyl ether finds applications across various industries due to its unique properties and versatility. Some key applications include:

Pharmaceutical and Biomedical Applications

The compound's ability to enhance the solubility and stability of active pharmaceutical ingredients makes it valuable in drug formulation and delivery systems. It can be used as:

  • A solubilizing agent for poorly water-soluble drugs

  • A component in controlled-release formulations

  • A carrier molecule for targeted drug delivery

Material Science Research

In material science, undecaethylene glycol monomethyl ether has been studied for its self-assembly properties, particularly its ability to form micelles. These micelles are spherical structures formed by surfactant molecules in water, which can be utilized in various applications, including:

  • Nanoparticle synthesis and stabilization

  • Creation of specialized polymer materials

  • Development of novel surface coatings

Chemical Industry

In the chemical industry, the compound serves as:

  • A high-performance solvent for various chemical processes

  • A surfactant in specialized formulations

  • A reagent in organic synthesis reactions

Chemical Reactions and Reactivity

Common reactions include:

  • Esterification reactions with carboxylic acids or acid chlorides

  • Etherification of the terminal hydroxyl group

  • Oxidation reactions to form aldehydes or carboxylic acids

Comparative Analysis with Similar Compounds

Undecaethylene glycol monomethyl ether belongs to a family of polyethylene glycol derivatives that vary primarily in their chain length. Comparing this compound with similar PEG derivatives provides insights into its unique properties and applications.

Table 2: Comparison of Undecaethylene Glycol Monomethyl Ether with Related Compounds

CompoundMolecular FormulaMolecular WeightChain LengthKey Characteristics
Decaethylene Glycol Monomethyl EtherC21H44O11472.57 g/mol10 EG unitsSlightly lower molecular weight, similar applications
Undecaethylene Glycol Monomethyl EtherC23H48O12516.6 g/mol11 EG unitsBalance of hydrophilicity and molecular size
Dodecaethylene Glycol Monomethyl EtherC25H52O13560.67 g/mol12 EG unitsHigher molecular weight, increased hydrophilicity

The choice between these compounds often depends on the specific requirements of the application, including:

  • Desired hydrophilic-lipophilic balance

  • Molecular weight requirements

  • Solubilizing capacity

  • Viscosity considerations

Research AreaPotential ApplicationsExpected Benefits
Drug DeliveryPEGylation of therapeutic proteins and peptidesImproved circulation time and reduced immunogenicity
NanomedicineMicelle formation for encapsulation of hydrophobic drugsEnhanced solubility and targeted delivery
Surface ModificationCoating of medical devices and implantsReduced protein adsorption and improved biocompatibility
Green ChemistryEnvironmentally friendly solvent systemsReduced environmental impact in chemical processes

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